molecular formula C23H29N3O4 B2751887 N-(1-(cyclopentylcarbamoyl)cyclohexyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 764712-64-3

N-(1-(cyclopentylcarbamoyl)cyclohexyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2751887
CAS No.: 764712-64-3
M. Wt: 411.502
InChI Key: RRJIRTWOFIYMHL-UHFFFAOYSA-N
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Description

N-(1-(cyclopentylcarbamoyl)cyclohexyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a furan ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentylcarbamoyl)cyclohexyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the furan-2-ylmethyl group and the cyclopentylcarbamoyl group. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentylcarbamoyl)cyclohexyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted amides.

Scientific Research Applications

N-(1-(cyclopentylcarbamoyl)cyclohexyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentylcarbamoyl)cyclohexyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(cyclopentylcarbamoyl)cyclohexyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the combination of its cyclohexyl and cyclopentylcarbamoyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-20-11-10-17(15-24-20)21(28)26(16-19-9-6-14-30-19)23(12-4-1-5-13-23)22(29)25-18-7-2-3-8-18/h6,9-11,14-15,18H,1-5,7-8,12-13,16H2,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJIRTWOFIYMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)N(CC3=CC=CO3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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